molecular formula C10H12N4 B12979123 4-(Piperidin-1-yl)pyrimidine-2-carbonitrile

4-(Piperidin-1-yl)pyrimidine-2-carbonitrile

Cat. No.: B12979123
M. Wt: 188.23 g/mol
InChI Key: XUNRFPOUKJZRHF-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)pyrimidine-2-carbonitrile is a heterocyclic compound that features a piperidine ring attached to a pyrimidine ring with a nitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)pyrimidine-2-carbonitrile typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted pyrimidine derivatives.

Scientific Research Applications

4-(Piperidin-1-yl)pyrimidine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

4-(Piperidin-1-yl)pyrimidine-2-carbonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperidine ring and a pyrimidine ring with a nitrile group allows for versatile chemical modifications and interactions with various biological targets. This uniqueness makes it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-piperidin-1-ylpyrimidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-9-12-5-4-10(13-9)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNRFPOUKJZRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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